N,N/'-bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide
N,N/'-bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide
Brand Name:
Vulcanchem
CAS No.:
148805-98-5
VCID:
VC0125222
InChI:
InChI=1S/C22H30N4O4/c1-25-15-17(11-13-21(25)29)23-19(27)9-7-5-3-4-6-8-10-20(28)24-18-12-14-22(30)26(2)16-18/h11-16H,3-10H2,1-2H3,(H,23,27)(H,24,28)
SMILES:
CN1C=C(C=CC1=O)NC(=O)CCCCCCCCC(=O)NC2=CN(C(=O)C=C2)C
Molecular Formula:
C22H30N4O4
Molecular Weight:
414.5 g/mol
N,N/'-bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide
CAS No.: 148805-98-5
Main Products
VCID: VC0125222
Molecular Formula: C22H30N4O4
Molecular Weight: 414.5 g/mol
CAS No. | 148805-98-5 |
---|---|
Product Name | N,N/'-bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide |
Molecular Formula | C22H30N4O4 |
Molecular Weight | 414.5 g/mol |
IUPAC Name | N,N'-bis(1-methyl-6-oxopyridin-3-yl)decanediamide |
Standard InChI | InChI=1S/C22H30N4O4/c1-25-15-17(11-13-21(25)29)23-19(27)9-7-5-3-4-6-8-10-20(28)24-18-12-14-22(30)26(2)16-18/h11-16H,3-10H2,1-2H3,(H,23,27)(H,24,28) |
Standard InChIKey | WLGABTVEZHOVSB-UHFFFAOYSA-N |
SMILES | CN1C=C(C=CC1=O)NC(=O)CCCCCCCCC(=O)NC2=CN(C(=O)C=C2)C |
Canonical SMILES | CN1C=C(C=CC1=O)NC(=O)CCCCCCCCC(=O)NC2=CN(C(=O)C=C2)C |
Synonyms | I4-BT8MeDNH2 N,N'-bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide |
PubChem Compound | 197575 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume